molecular formula C20H15ClN4O2 B2852173 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one CAS No. 1251691-07-2

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one

Cat. No.: B2852173
CAS No.: 1251691-07-2
M. Wt: 378.82
InChI Key: GLKVJIWNOSRGFQ-UHFFFAOYSA-N
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Description

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using Lawesson’s reagent or phosphorus pentasulfide.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a suitable boronic acid and a halogenated pyridine derivative.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached via a nucleophilic substitution reaction, using a fluorobenzyl halide and a suitable nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential drug candidate for the treatment of various diseases.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one would depend on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.

    Pathways Involved: Signaling pathways or metabolic pathways that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide
  • N-(2-methylbenzyl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide

Uniqueness

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one is unique due to the presence of the fluorobenzyl group, which can impart specific properties such as increased lipophilicity, metabolic stability, and potential biological activity.

Properties

IUPAC Name

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2/c1-2-13-6-8-16(9-7-13)25-11-10-17(26)18(23-25)20-22-19(24-27-20)14-4-3-5-15(21)12-14/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKVJIWNOSRGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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